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Cat. No.: B10766187 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for assessing

the synergistic activity of Ceftazidime in combination with other antibiotics. The methodologies

outlined are essential for preclinical research and drug development programs aimed at

combating antimicrobial resistance.

Introduction to Synergy Testing
Antibiotic synergy occurs when the combined effect of two or more drugs is significantly greater

than the sum of their individual effects. Investigating the synergistic potential of Ceftazidime

with other antimicrobial agents is a critical strategy to enhance its efficacy against resistant

pathogens, potentially broadening its spectrum of activity and reducing the likelihood of

resistance development. This document details three commonly employed methods for synergy

testing: the Checkerboard Assay, the Time-Kill Curve Assay, and the E-test Based Synergy

Test.

Key Concepts: Fractional Inhibitory Concentration
Index (FICI)
A primary quantitative measure of synergy is the Fractional Inhibitory Concentration Index

(FICI). The FICI is calculated to determine the nature of the interaction between two

antimicrobial agents.
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The FICI is calculated using the following formula[1]:

FICI = FICA + FICB = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in

combination / MIC of Drug B alone)

The interpretation of the FICI value is standardized as follows[1][2]:

FICI Value Interpretation

≤ 0.5 Synergy

> 0.5 to ≤ 1.0 Additive

> 1.0 to < 4.0 Indifference (No interaction)

≥ 4.0 Antagonism

Data Presentation: Ceftazidime Synergy Data
The following tables summarize quantitative data from various studies assessing the synergy of

Ceftazidime with other antibiotics against different bacterial species.

Table 1: Checkerboard and E-test Synergy Data for Ceftazidime Combinations
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Table 2: Time-Kill Assay Synergy Data for Ceftazidime Combinations

Organism Combination Observation Reference
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Experimental Protocols
Checkerboard Assay Protocol
The checkerboard assay is a widely used in vitro method to assess antibiotic synergy. It

involves testing a matrix of antibiotic concentrations to determine the Minimum Inhibitory

Concentration (MIC) of each antibiotic alone and in combination.

Preparation

Assay Setup

Incubation & Reading Data Analysis

Prepare stock solutions of
Ceftazidime and test antibiotic

Create two-fold serial dilutions
of Ceftazidime along rows

Create two-fold serial dilutions
of test antibiotic along columns

Prepare 0.5 McFarland
standard bacterial suspension

Inoculate wells with
bacterial suspension

Dispense Mueller-Hinton Broth
(MHB) into a 96-well plate

Incubate at 35-37°C
for 16-20 hours

Visually inspect for turbidity
to determine MICs

Determine MIC of each
drug alone and in combination

Calculate Fractional Inhibitory
Concentration Index (FICI)

Interpret FICI to determine
synergy, additivity, indifference,

or antagonism

Click to download full resolution via product page

Caption: Workflow for the Checkerboard Synergy Assay.

Detailed Methodology:

Prepare Antibiotic Solutions: Prepare stock solutions of Ceftazidime and the second

antibiotic at a concentration at least 10 times the expected MIC.
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Prepare Bacterial Inoculum: Culture the test organism on appropriate agar, then suspend

colonies in saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard

(approximately 1.5 x 108 CFU/mL). Dilute this suspension to achieve a final inoculum of

approximately 5 x 105 CFU/mL in the test wells[15].

Set up the Checkerboard Plate:

In a 96-well microtiter plate, add 50 µL of Mueller-Hinton Broth (MHB) to each well[15].

Along the x-axis (columns), create serial two-fold dilutions of Ceftazidime.

Along the y-axis (rows), create serial two-fold dilutions of the second antibiotic.

The top row should contain only dilutions of the second antibiotic, and the first column

should contain only dilutions of Ceftazidime to determine their individual MICs.

The final volume in each well after adding the inoculum should be 100 µL.

Inoculation: Inoculate each well with 50 µL of the prepared bacterial suspension. Include a

growth control well (no antibiotic) and a sterility control well (no bacteria).

Incubation: Incubate the plate at 35-37°C for 16-20 hours.

Reading and Interpretation:

Determine the MIC of each antibiotic alone and the MIC of each antibiotic in combination

by identifying the lowest concentration that inhibits visible bacterial growth.

Calculate the FICI using the formula provided above[1].

Interpret the FICI to classify the interaction as synergistic, additive, indifferent, or

antagonistic[1].

Time-Kill Curve Assay Protocol
The time-kill curve assay evaluates the bactericidal or bacteriostatic activity of antibiotics over

time. Synergy is demonstrated by a significant reduction in bacterial count with the combination

compared to the most active single agent.
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Preparation

Assay Setup

Incubation & Sampling Data Analysis

Prepare antibiotic solutions at
specific concentrations (e.g., 0.5x, 1x, 2x MIC)

Inoculate flasks containing MHB and antibiotics
with the bacterial culture to ~5x10^5 CFU/mL

Prepare a mid-log phase
bacterial culture

Incubate flasks in a shaking incubator at 35-37°C

Set up control flasks:
- Growth control (no antibiotic)

- Ceftazidime alone
- Test antibiotic alone

Collect aliquots at specified time points
(e.g., 0, 2, 4, 6, 8, 24 hours)

Perform serial dilutions and plate
aliquots to determine viable counts (CFU/mL)

Plot log10 CFU/mL versus time
to generate time-kill curves

Analyze curves for synergy:
≥2-log10 decrease in CFU/mL with combination

vs. most active single agent

Click to download full resolution via product page

Caption: Workflow for the Time-Kill Curve Synergy Assay.

Detailed Methodology:

Prepare Inoculum: Grow the test organism in MHB to the mid-logarithmic phase. Dilute the

culture to a starting inoculum of approximately 5 x 105 CFU/mL[14].

Set up Test Flasks: Prepare flasks containing MHB with the following:

No antibiotic (growth control)

Ceftazidime alone (at a specific concentration, e.g., 0.5x, 1x, or 2x MIC)

The second antibiotic alone (at a specific concentration)

The combination of Ceftazidime and the second antibiotic (at the same concentrations as

the individual flasks)

Inoculation and Incubation: Inoculate each flask with the prepared bacterial suspension and

incubate at 35-37°C in a shaking incubator.
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Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an

aliquot from each flask.

Viable Cell Count: Perform serial dilutions of each aliquot and plate onto appropriate agar to

determine the number of viable bacteria (CFU/mL).

Data Analysis and Interpretation:

Plot the log10 CFU/mL against time for each condition.

Synergy is defined as a ≥2-log10 decrease in CFU/mL at 24 hours by the combination

compared with the most active single agent[14].

Bactericidal activity is defined as a ≥3-log10 reduction in CFU/mL from the initial

inoculum[14].

E-test Based Synergy Protocol
The E-test (epsilometer test) utilizes antibiotic gradient strips to determine the MIC. Synergy

can be assessed by placing two E-test strips in proximity on an inoculated agar plate.

Preparation

Assay Setup

Incubation & Reading Data Analysis
Prepare a bacterial lawn on a

Mueller-Hinton Agar (MHA) plate
(0.5 McFarland standard)

Place a Ceftazidime E-test strip
on the agar surface

Place the second antibiotic E-test strip
at a 90° angle to the first, with scales
intersecting at their respective MICs

Incubate at 35-37°C for 16-20 hours Read the MIC value at the point where
the ellipse of inhibition intersects the strip

Determine the MIC of each drug
alone and in combination from the strips

Calculate the Fractional Inhibitory
Concentration Index (FICI)

Interpret FICI to determine
synergy, additivity, indifference,

or antagonism
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Caption: Workflow for the E-test Based Synergy Assay.

Detailed Methodology:
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Prepare Inoculum and Plate: Prepare a bacterial suspension equivalent to a 0.5 McFarland

standard and create a lawn on a Mueller-Hinton agar plate.

E-test Strip Application:

Place an E-test strip of Ceftazidime onto the agar surface.

Place an E-test strip of the second antibiotic at a 90-degree angle to the first strip. The

strips should be positioned so that their respective MIC values intersect.

Incubation: Incubate the plate at 35-37°C for 16-20 hours.

Reading and Interpretation:

Read the MIC value for each antibiotic alone at the point where the edge of the inhibition

ellipse intersects the strip.

Read the MIC value of each antibiotic in combination at the point of intersection of the

inhibition ellipses with the respective strips.

Calculate the FICI using the formula: FICI = (MIC of Ceftazidime in combination / MIC of

Ceftazidime alone) + (MIC of second antibiotic in combination / MIC of second antibiotic

alone)[13].

Interpret the FICI as per the standard criteria[13].

Signaling Pathways and Mechanisms of Synergy
While specific signaling pathway diagrams are highly dependent on the combination of

antibiotics and the target organism, a common mechanism for Ceftazidime synergy, particularly

with β-lactamase inhibitors like avibactam, involves the inhibition of enzymes that would

otherwise inactivate Ceftazidime.
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Caption: Mechanism of Ceftazidime-Avibactam Synergy.

This diagram illustrates that Avibactam inhibits β-lactamase, thereby protecting Ceftazidime

from degradation. This allows Ceftazidime to effectively inhibit Penicillin-Binding Proteins

(PBPs), leading to the disruption of cell wall synthesis and subsequent bacterial cell lysis. A
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similar principle applies to combinations with other agents that may, for example, increase cell

wall permeability, facilitating Ceftazidime's access to its target.

Conclusion
The systematic assessment of antibiotic synergy is a cornerstone of modern antimicrobial

research and development. The checkerboard assay, time-kill curve analysis, and E-test based

methods each offer unique advantages for quantifying the interactions between Ceftazidime

and other antibiotics. The protocols and data presented herein provide a comprehensive guide

for researchers to effectively design, execute, and interpret synergy studies, ultimately

contributing to the development of novel and effective combination therapies to combat

multidrug-resistant bacteria.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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